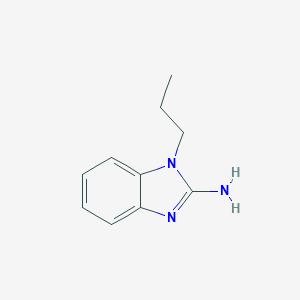
3,5-Dimethyloctatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyloctatriacontane, also known as DMOTA, is a long-chain hydrocarbon that has gained attention in scientific research due to its unique properties. DMOTA is a branched hydrocarbon with a molecular formula of C40H82, which makes it a highly stable and non-reactive compound.
Wirkmechanismus
3,5-Dimethyloctatriacontane is a highly stable and non-reactive compound that does not undergo any significant chemical reactions under normal conditions. However, it has been shown to interact with certain biological molecules, such as proteins and lipids, through non-covalent interactions. These interactions can lead to changes in the physical properties of the molecules, such as their solubility and stability.
Biochemische Und Physiologische Effekte
3,5-Dimethyloctatriacontane has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects on living organisms. However, it has been shown to have some potential as a surfactant and stabilizer in emulsion polymerization reactions, which can lead to the development of new materials with improved properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5-Dimethyloctatriacontane is its high stability and non-reactivity, which makes it an ideal model compound for studying the behavior of long-chain hydrocarbons in different environments. However, its non-reactivity also limits its potential applications in certain fields of science, such as organic chemistry, where reactive compounds are often required.
Zukünftige Richtungen
There are many potential future directions for research on 3,5-Dimethyloctatriacontane. One area of interest is the development of new materials using 3,5-Dimethyloctatriacontane as a surfactant and stabilizer. Another area of interest is the use of 3,5-Dimethyloctatriacontane in drug delivery systems, where its stability and non-reactivity could be advantageous. Additionally, further studies are needed to fully understand the interactions between 3,5-Dimethyloctatriacontane and biological molecules, which could lead to new insights into the behavior of long-chain hydrocarbons in living systems.
Conclusion:
In conclusion, 3,5-Dimethyloctatriacontane is a highly stable and non-reactive compound that has gained attention in scientific research due to its unique properties. It has been used as a model compound to study the properties of long-chain hydrocarbons, as a surfactant and stabilizer in emulsion polymerization reactions, and has potential applications in drug delivery systems and nanotechnology. While its non-reactivity limits its potential applications in certain fields of science, there are many potential future directions for research on 3,5-Dimethyloctatriacontane.
Synthesemethoden
3,5-Dimethyloctatriacontane can be synthesized through a multi-step process that involves the reaction of 1-octyne with 1,3-butadiene in the presence of a palladium catalyst. The resulting product is then subjected to hydrogenation and further purification steps to yield pure 3,5-Dimethyloctatriacontane. This synthesis method has been optimized and is widely used to produce 3,5-Dimethyloctatriacontane in large quantities.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyloctatriacontane has been extensively studied for its potential applications in various fields of science. It has been used as a model compound to study the properties of long-chain hydrocarbons and their behavior in different environments. 3,5-Dimethyloctatriacontane has also been used as a surfactant and stabilizer in emulsion polymerization reactions. In addition, 3,5-Dimethyloctatriacontane has been investigated for its potential use in drug delivery systems and as a lubricant in nanotechnology.
Eigenschaften
CAS-Nummer |
13897-20-6 |
|---|---|
Produktname |
3,5-Dimethyloctatriacontane |
Molekularformel |
C40H82 |
Molekulargewicht |
563.1 g/mol |
IUPAC-Name |
3,5-dimethyloctatriacontane |
InChI |
InChI=1S/C40H82/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-40(4)38-39(3)6-2/h39-40H,5-38H2,1-4H3 |
InChI-Schlüssel |
ALKFEVAGCOHZKS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Synonyme |
3,5-Dimethyloctatriacontane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




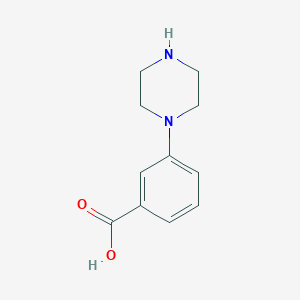
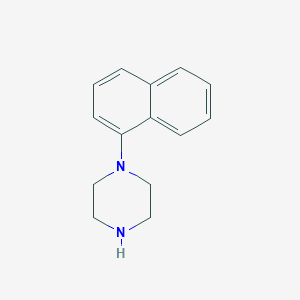
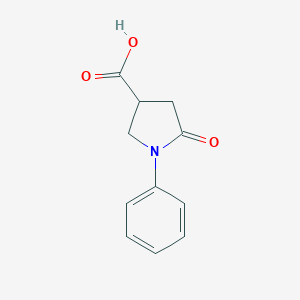
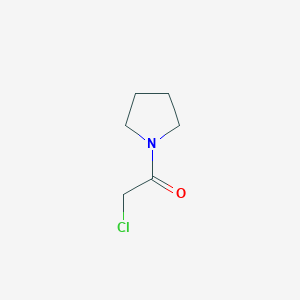
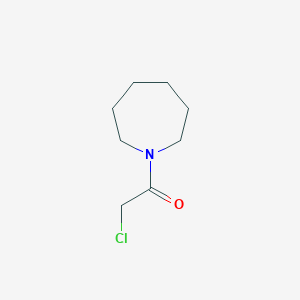
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
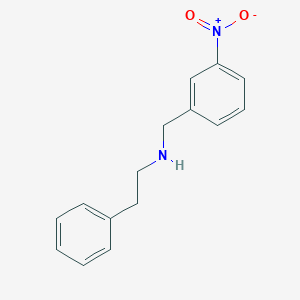
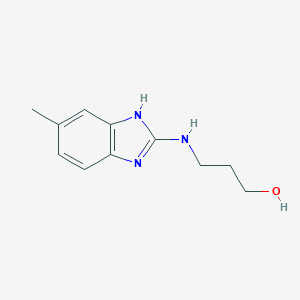
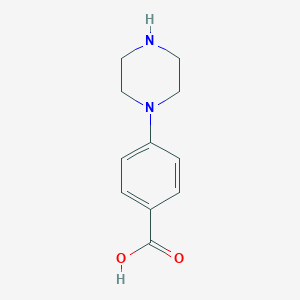
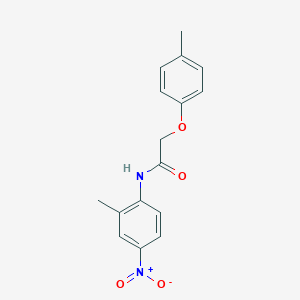
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
